7-cis-Retinal
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Overview
Description
7-cis-Retinal is a geometric isomer of retinal, a derivative of vitamin A. Retinal plays a crucial role in the visual cycle, particularly in the phototransduction process in the retina.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-cis-Retinal can be synthesized by the direct irradiation of all-trans retinal dissolved in ethanol, followed by separation using high-performance liquid chromatography . The process involves the isomerization of the all-trans form to the 7-cis form under specific light conditions.
Industrial Production Methods
the principles of photochemical isomerization and chromatographic separation are fundamental to its production .
Chemical Reactions Analysis
Types of Reactions
7-cis-Retinal undergoes several types of chemical reactions, including:
Isomerization: Conversion between different geometric isomers (e.g., 7-cis to all-trans).
Oxidation: Conversion to retinal oximes.
Reduction: Formation of retinol derivatives.
Common Reagents and Conditions
Isomerization: Light irradiation in ethanol.
Oxidation: Hydroxylamine reaction.
Reduction: Use of reducing agents like sodium borohydride.
Major Products Formed
Isomerization: All-trans retinal.
Oxidation: Retinal oximes.
Reduction: Retinol derivatives.
Scientific Research Applications
7-cis-Retinal is used in various scientific research applications, including:
Chemistry: Study of photochemical reactions and isomerization processes.
Biology: Investigation of visual cycles and photoreceptor functions.
Industry: Development of light-sensitive materials and optogenetic tools
Mechanism of Action
The mechanism of action of 7-cis-Retinal involves its ability to absorb light and undergo isomerization. Upon light absorption, the 7-cis form is converted to the all-trans form, triggering a series of molecular changes in the associated protein, opsin. This process is crucial for the activation of photoreceptor cells in the retina, leading to the perception of light .
Comparison with Similar Compounds
Similar Compounds
11-cis-Retinal: Another geometric isomer involved in the visual cycle.
All-trans Retinal: The most common form of retinal, involved in the visual cycle.
9-cis-Retinal: Another isomer with distinct properties and applications.
Uniqueness
Unlike the more common 11-cis and all-trans isomers, 7-cis-Retinal offers unique insights into the photochemical behavior of retinal and its derivatives .
Properties
Molecular Formula |
C20H28O |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(2E,4E,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11-,16-8+,17-13+ |
InChI Key |
NCYCYZXNIZJOKI-LYJDTWPQSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C\C(=C\C=C\C(=C\C=O)\C)\C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Origin of Product |
United States |
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